

Application Notes and Protocols for SQ 29548 in In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SQ 29548

Cat. No.: B1681088

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Introduction

SQ 29548 is a potent and highly selective antagonist of the thromboxane A₂ (TXA₂) receptor, also known as the T-prostanoid (TP) receptor. It is an invaluable tool for in vitro studies investigating the physiological and pathophysiological roles of the TXA₂ pathway. **SQ 29548** has also been shown to exhibit inverse agonist properties, reducing the basal activity of the TP receptor. These application notes provide detailed protocols for key in vitro assays to characterize the activity of **SQ 29548**, including platelet aggregation, receptor binding, and calcium mobilization assays.

Mechanism of Action

Thromboxane A₂, a potent lipid mediator, plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction. It exerts its effects by binding to TP receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways activated by TXA₂ binding are mediated by G_q and G₁₃ proteins. Activation of G_q leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium stores and activates protein kinase C (PKC). The G₁₃ pathway

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com